3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- Substituents: A 3,4-dimethoxyphenylethyl chain at position 3 of the thiazolidinone ring, which enhances lipophilicity and may facilitate π-π stacking or hydrophobic interactions with target proteins. A tetrahydrofurfurylmethylamino group at position 2 of the pyridopyrimidinone ring, which balances solubility and membrane permeability .
- Z-configuration: The stereochemistry of the exocyclic double bond (Z-isomer) is critical for maintaining planar geometry, enabling optimal binding to biological targets .
Properties
Molecular Formula |
C27H28N4O5S2 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O5S2/c1-34-20-9-8-17(14-21(20)35-2)10-12-31-26(33)22(38-27(31)37)15-19-24(28-16-18-6-5-13-36-18)29-23-7-3-4-11-30(23)25(19)32/h3-4,7-9,11,14-15,18,28H,5-6,10,12-13,16H2,1-2H3/b22-15- |
InChI Key |
YWISJFZSNHUWMO-JCMHNJIXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)SC2=S)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features multiple heterocyclic rings and functional groups that contribute to its biological activity. The thiazolidinone moiety is particularly noteworthy for its established pharmacological properties. The presence of substituents such as dimethoxyphenyl and tetrahydrofuran enhances its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of thiazolidinones exhibit considerable antitumor properties. For example, compounds similar to this molecule have shown significant cytotoxicity against glioblastoma multiforme cells. In a study by Da Silva et al., several thiazolidinone derivatives were evaluated for their antitumor effects, revealing that specific derivatives displayed potent activity against reference cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. A study screened thiazolidinone derivatives for α-amylase and urease inhibition, finding several compounds to be highly effective compared to standard drugs . This suggests potential applications in managing metabolic disorders like diabetes through enzyme modulation.
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have also been explored. A series of new 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were synthesized and tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited high antimicrobial activity, highlighting their potential as therapeutic agents .
Synthesis Methods
The synthesis of the compound typically involves multi-step reactions that include the formation of the thiazolidinone moiety through a one-pot multi-component reaction (MCR). Key steps often involve the reaction of primary amines with aldehydes and mercaptoacetic acid under acidic conditions to yield the desired thiazolidinone structure .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : In a systematic evaluation of thiazolidinone derivatives, compounds such as 9b , 9e , and 10e displayed potent antitumor effects in vitro. The study emphasized the structural modifications that could enhance efficacy against specific cancer types .
- Enzyme Inhibition Profiles : A comprehensive screening of 12 synthesized thiazolidinone derivatives showed promising results in inhibiting α-amylase and urease, indicating their potential use in diabetes management and gastrointestinal disorders .
- Antimicrobial Testing : A series of 2-(4-oxo-thiazolidin-2-ylidene) derivatives were evaluated against multiple pathogens. Compounds like 5a-c demonstrated significant antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a conserved pyridopyrimidinone-thiazolidinone scaffold with several analogues (Table 1). Variations in substituents profoundly influence bioactivity and physicochemical properties:
Table 1. Structural and Functional Comparison with Analogues
*Predicted using fragment-based methods (e.g., Crippen’s method) .
Impact of Substituents on Bioactivity
- 3,4-Dimethoxyphenylethyl vs. Benzyl/Ethyl () : The dimethoxy group increases electron density, enhancing interactions with aromatic residues in enzyme binding pockets. This correlates with higher predicted kinase inhibition compared to ethyl or benzyl analogues .
- Tetrahydrofurfurylmethylamino vs. Phenylethylamino (): The tetrahydrofuran ring improves aqueous solubility (clogP reduced by ~0.5 units) while maintaining moderate membrane permeability, critical for oral bioavailability .
- Stereochemical Considerations: The Z-configuration in the target compound optimizes spatial alignment with ATP-binding pockets, as seen in docking studies of similar thiazolidinone derivatives .
Computational Similarity Analysis
- Tanimoto Coefficient : Structural similarity (Morgan fingerprints) between the target compound and its ethyl-substituted analogue () is 0.72, suggesting overlapping bioactivity profiles .
- Docking Affinity Variability : Substituting 3,4-dimethoxyphenylethyl for ethyl () increases predicted binding energy by 1.8 kcal/mol in kinase targets, attributed to additional hydrophobic contacts .
Bioactivity Clustering ()
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) groups the target compound with other dimethoxy-substituted thiazolidinones, showing shared inhibition patterns against cancer cell lines (e.g., MDA-MB-231, IC50 ~2.5 μM). This cluster correlates with upregulated apoptosis pathways, distinct from benzyl/allyl-substituted analogues .
Research Implications
- Drug Design: The 3,4-dimethoxyphenylethyl group is a promising pharmacophore for kinase inhibitors, while the tetrahydrofurfurylamino group offers a solubility advantage over bulkier substituents.
- Limitations : Lack of in vivo data for the target compound necessitates further validation. Structural analogues with piperazinyl groups () show higher cytotoxicity, suggesting trade-offs between selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
